
2,4-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a heterocyclic compound belonging to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the beta-carboline ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized beta-carboline derivatives.
Reduction: Reduced beta-carboline derivatives.
Substitution: Substituted beta-carboline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or ion channels, modulating their activity. The compound’s effects can be attributed to its ability to bind to these targets, altering their conformation and function. Detailed studies are required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
- 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one
Comparison: 2,4-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one stands out due to its unique substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological properties, making it a valuable subject for further research.
Eigenschaften
CAS-Nummer |
683800-25-1 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2,4-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C13H14N2O/c1-8-7-15(2)13(16)12-11(8)9-5-3-4-6-10(9)14-12/h3-6,8,14H,7H2,1-2H3 |
InChI-Schlüssel |
JEPDPAZHYWASKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(=O)C2=C1C3=CC=CC=C3N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



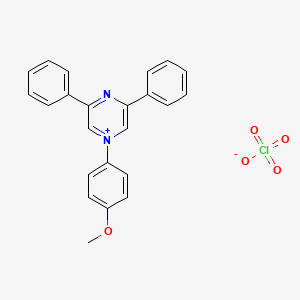
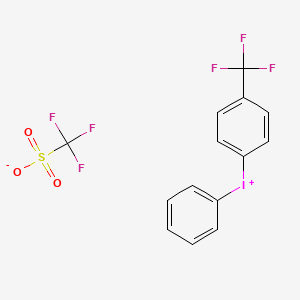
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)
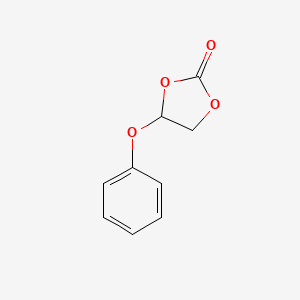
![5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12535128.png)
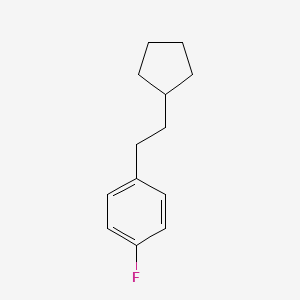
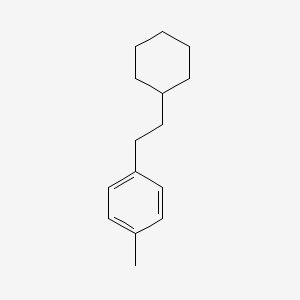
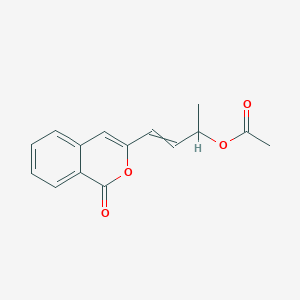
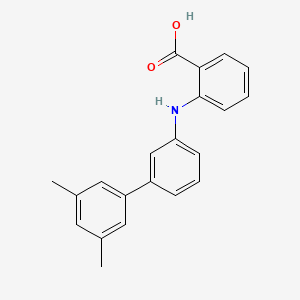
![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)
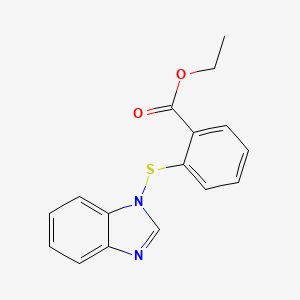
![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
